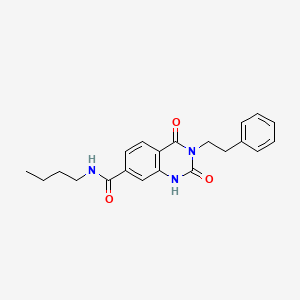![molecular formula C25H24N4O5S B6514287 2,4-dioxo-3-(2-phenylethyl)-N-[2-(4-sulfamoylphenyl)ethyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892280-29-4](/img/structure/B6514287.png)
2,4-dioxo-3-(2-phenylethyl)-N-[2-(4-sulfamoylphenyl)ethyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dioxo-3-(2-phenylethyl)-N-[2-(4-sulfamoylphenyl)ethyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C25H24N4O5S and its molecular weight is 492.5 g/mol. The purity is usually 95%.
The exact mass of the compound 2,4-dioxo-3-(2-phenylethyl)-N-[2-(4-sulfamoylphenyl)ethyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide is 492.14674105 g/mol and the complexity rating of the compound is 875. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,4-dioxo-3-(2-phenylethyl)-N-[2-(4-sulfamoylphenyl)ethyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-dioxo-3-(2-phenylethyl)-N-[2-(4-sulfamoylphenyl)ethyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Inhibitor for SARS-CoV-2 Protease
This compound has been identified as a promising inhibitor targeting the 3-chymotrypsin-like protease (3CLpro) of SARS-CoV-2 . The study employed molecular dynamics simulations and virtual screening to identify potential inhibitors, and F6548-1060 stood out due to its stable hydrogen bonds with amino acids His41 and Thr62 .
Neurodegenerative Disease Research
The compound has been involved in the research of neurodegenerative diseases such as Alzheimer’s or Huntington’s disease . It has been used in the virtual screening of readily available compounds using several protein–ligand complex pharmacophores .
Subcutaneous Fat Reduction
Although not directly related to F6548-1060, the term “1060” has been associated with a new noninvasive 1060-nm laser diode device for the reduction of subcutaneous fat . This might be an interesting avenue to explore for potential overlaps or synergies.
Protodeboronation Research
While not directly linked to F6548-1060, the term “2,4-dioxo” has been associated with research on the catalytic protodeboronation of pinacol boronic esters . This could be a potential area of interest for further research.
Phenol Detection
The term “2,4-dioxo” has also been associated with the indirect electrochemical detection of phenols . This could be another potential application of the compound.
Chemical Synthesis
The compound is available for purchase from chemical suppliers, indicating its potential use in various chemical synthesis and research applications .
Propriétés
IUPAC Name |
2,4-dioxo-3-(2-phenylethyl)-N-[2-(4-sulfamoylphenyl)ethyl]-1H-quinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O5S/c26-35(33,34)20-9-6-18(7-10-20)12-14-27-23(30)19-8-11-21-22(16-19)28-25(32)29(24(21)31)15-13-17-4-2-1-3-5-17/h1-11,16H,12-15H2,(H,27,30)(H,28,32)(H2,26,33,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWHSSMLGRCTAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=C(C=C(C=C3)C(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dioxo-3-phenethyl-N-(4-sulfamoylphenethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-dioxo-3-(2-phenylethyl)-N-[(pyridin-3-yl)methyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6514207.png)
![N-[(3-chlorophenyl)methyl]-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6514210.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6514230.png)
![N-[(2-chlorophenyl)methyl]-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6514238.png)

![N-[(4-chlorophenyl)methyl]-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6514264.png)



![N-{3-[ethyl(phenyl)amino]propyl}-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6514284.png)
![N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6514289.png)
![N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6514303.png)
![2,4-dioxo-3-(2-phenylethyl)-N-[3-(pyrrolidin-1-yl)propyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6514310.png)